molecular formula C15H20N2O2 B2615145 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile CAS No. 37673-07-7

2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile

Cat. No.: B2615145
CAS No.: 37673-07-7
M. Wt: 260.337
InChI Key: FQELSXKYURXBIN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile is an organic compound that features a piperidine ring and a dimethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Introduction of the Piperidine Ring: The intermediate is then reacted with piperidine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution may use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly for neurological conditions.

    Industry: Use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it may act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)acetonitrile: Similar structure but with a morpholine ring instead of piperidine.

    2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetonitrile: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the piperidine ring in 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELSXKYURXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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